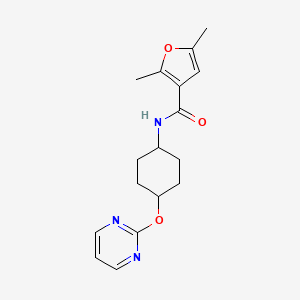

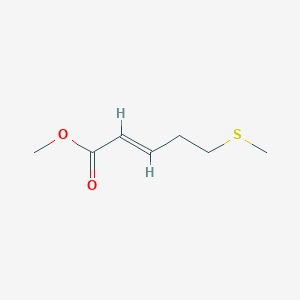

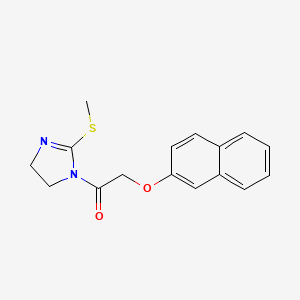

![molecular formula C21H22F2N4O2 B2631311 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 887465-88-5](/img/structure/B2631311.png)

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a fluorophenyl compound with a piperazine derivative . For example, 1-(4-Fluorophenyl)piperazine is a major metabolite of Niaparazine, a sedative, hypnotic drug. Metabolites of Niaprazine occurred by N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .Molecular Structure Analysis

The molecular structure of similar compounds often contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes such as N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a molecular weight around 180.22 g/mol, a topological polar surface area of 15 Å^2, and a rotatable bond count of 1 .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Compounds with piperazine and carboxamide functionalities, similar to the queried chemical structure, have been extensively studied for their medicinal properties. For instance, piperazine derivatives have been synthesized as potential PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors in neuropsychiatric disorders. These compounds demonstrate reversible, selective, and high affinity for 5-HT1A receptors, indicating their potential for in vivo quantification of these receptors (Gonzalo García et al., 2014). Additionally, carboxamide derivatives have been identified as selective Met kinase inhibitors, highlighting their significance in cancer research by demonstrating in vivo efficacy in tumor models and progressing to clinical trials (G. M. Schroeder et al., 2009).

Neurological Research

Research on compounds featuring piperazine and fluorophenyl groups has shown promise in neurological applications. For example, certain piperazine-1-yl-1H-indazole derivatives have played a crucial role in medicinal chemistry, particularly in synthesizing novel compounds for potential neurological benefits. These include conducting docking studies for synthesized compounds, which help in understanding their interaction with biological targets (V. Balaraju et al., 2019).

Imaging and Diagnostic Applications

The structural features of the queried compound are akin to those used in developing imaging agents for PET scans. Compounds with fluorophenyl and piperazine groups have been synthesized for imaging dopamine D4 receptors, contributing valuable tools for studying neuropsychiatric conditions (O. Eskola et al., 2002). Another area of application includes the development of radioligands for 5-HT1A receptor imaging in humans, showcasing the compound's potential in enhancing our understanding of the serotonergic system in various psychiatric and neurological disorders (J. Choi et al., 2015).

Mécanisme D'action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, some piperazine derivatives have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N4O2/c22-15-4-3-5-17(12-15)27-14-16(13-20(27)28)24-21(29)26-10-8-25(9-11-26)19-7-2-1-6-18(19)23/h1-7,12,16H,8-11,13-14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOZKMUZJNPQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

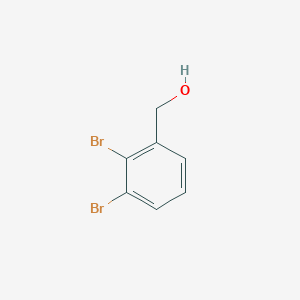

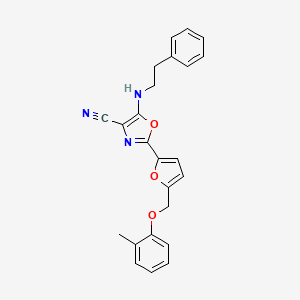

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2631230.png)

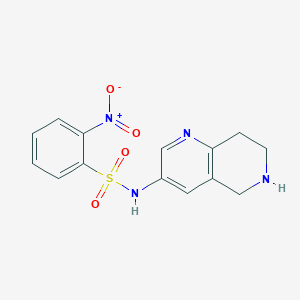

![4-[[2-[(3-Methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide](/img/structure/B2631236.png)

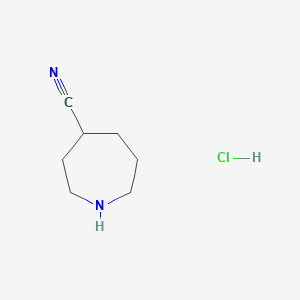

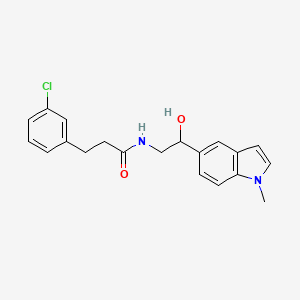

![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2631240.png)

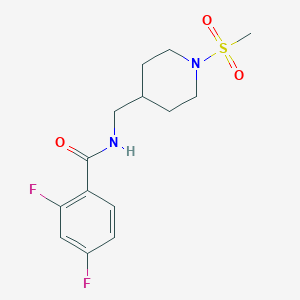

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631250.png)